molecular formula C24H33FO7 B1238450 FlunisolideHemihydrate

FlunisolideHemihydrate

カタログ番号: B1238450
分子量: 452.5 g/mol
InChIキー: CQFNOACVVKSEOJ-VBQPQCOESA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of flunisolide involves several steps, starting from the basic steroid structure. The key steps include fluorination, hydroxylation, and acetal formation. The industrial production of flunisolide typically involves high-energy methods such as ultrasonication, microfluidization, and high-pressure homogenization to ensure the compound’s stability and efficacy .

化学反応の分析

Flunisolide undergoes several types of chemical reactions, including:

    Oxidation: Flunisolide can be oxidized to form various metabolites.

    Reduction: The compound can undergo reduction reactions, particularly in the liver, where it is converted to less active metabolites.

    Substitution: Flunisolide can participate in substitution reactions, especially in the presence of strong nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically hydroxylated or dehydrogenated derivatives of flunisolide .

科学的研究の応用

Pharmacological Profile

Flunisolide acts as a glucocorticoid receptor agonist, exerting anti-inflammatory effects through the inhibition of leukotriene and prostaglandin synthesis. The compound is rapidly absorbed following inhalation, with a bioavailability of less than 7% and a half-life ranging from approximately 1.8 to 5.1 hours, depending on the formulation and dosage .

Asthma Management

Flunisolide hemihydrate is primarily indicated for the long-term management of asthma. It is utilized as a prophylactic therapy to reduce airway inflammation and improve lung function. Clinical studies have demonstrated its effectiveness in decreasing eosinophilic inflammation in both central and peripheral airways .

Key Findings:

  • A study involving twelve patients showed significant reductions in inflammatory markers (eosinophils, IL-5) after six weeks of treatment with HFA-flunisolide, leading to improved lung function (P < 0.05) .
  • In a multicenter trial, flunisolide aerosol reduced the mean daily prednisone requirement by 59.2% among steroid-dependent patients, indicating its potential to minimize systemic steroid use .

Chronic Obstructive Pulmonary Disease (COPD)

While less commonly prescribed for COPD compared to asthma, flunisolide has been explored for its potential benefits in managing this condition due to its anti-inflammatory properties.

Case Studies

StudyPatient PopulationInterventionOutcomes
12 patients with mild to moderate asthmaHFA-flunisolide for 6 weeksSignificant reduction in eosinophils and improvement in lung function
73 steroid-dependent asthmatic patientsFlunisolide aerosol vs placebo over 16 weeks59.2% reduction in prednisone requirement; improved asthma control
Various asthma patientsAEROSPAN Inhalation Aerosol (flunisolide)Maintained lung function over 12 weeks; statistically significant results for higher doses

Comparative Efficacy

Flunisolide has been compared with other inhaled corticosteroids (ICS) in various studies:

MedicationEfficacy Comparison
FluticasoneSimilar efficacy in asthma control but with different side effect profiles
BudesonideComparable reduction in exacerbations; flunisolide may have fewer systemic effects

Safety Profile

Flunisolide is generally well-tolerated; however, potential side effects include oral thrush, dysphonia, and increased risk of pneumonia in COPD patients . Long-term use may lead to systemic corticosteroid effects, although these are less pronounced compared to oral corticosteroids.

作用機序

Flunisolide exerts its effects by activating glucocorticoid receptors in the nasal mucosa. This activation leads to the suppression of inflammatory mediators such as prostaglandins and leukotrienes. The compound also reduces the migration of polymorphonuclear leukocytes and reverses increased capillary permeability, thereby reducing inflammation and nasal symptoms .

類似化合物との比較

Flunisolide is similar to other corticosteroids such as beclomethasone, budesonide, and fluticasone. it is unique in its specific receptor binding affinity and its rapid onset of action. Compared to these compounds, flunisolide has a higher bioavailability when administered intranasally, making it particularly effective for treating nasal symptoms .

Similar Compounds

  • Beclomethasone
  • Budesonide
  • Fluticasone

特性

分子式

C24H33FO7

分子量

452.5 g/mol

IUPAC名

(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;hydrate

InChI

InChI=1S/C24H31FO6.H2O/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26;/h5-7,13-14,16-17,19-20,26,28H,8-11H2,1-4H3;1H2/t13-,14-,16-,17-,19+,20+,22-,23-,24+;/m0./s1

InChIキー

CQFNOACVVKSEOJ-VBQPQCOESA-N

異性体SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@]35C)F)O.O

正規SMILES

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C.O

ピクトグラム

Acute Toxic; Irritant; Health Hazard

同義語

6 alpha-fluorodihydroxy-16 alpha,17 alpha-isopropylidenedioxy-1,4-pregnadiene-3,20- dione
AeroBid
Apo-Flunisolide
flunisolide
flunisolide hemihydrate, (6alpha,11beta,16alpha)-isomer
flunisolide HFA
flunisolide hydrofluoroalkane
flunisolide, (6beta,11beta,16alpha)-isomer
Inhacort
Nasalide
Nasarel
ratio-Flunisolide
Rhinalar
RS-3999
Syntaris

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。